Indenolol

Description

Properties

IUPAC Name |

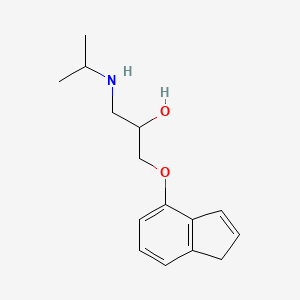

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGBPFMOOXKQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70866817 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106656-86-4, 60607-68-3 | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indenolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147-148 | |

| Details | U.S. Patent 4,045,482. | |

| Record name | Indenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Indenolol can be synthesized through a multi-step process involving the reaction of 1-indanone with isopropylamine and subsequent etherification with 4-hydroxyindene. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Indenolol has been explored for various scientific research applications:

Chemistry: Used as a model compound to study beta-adrenergic blockers and their interactions.

Biology: Investigated for its effects on beta-adrenergic receptors in biological systems.

Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Indenolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Indenolol vs. Propranolol

- Efficacy: Both drugs suppress exercise-induced tachycardia and systolic blood pressure, but this compound achieves comparable effects at lower doses (40–320 mg vs. 40–320 mg for propranolol) . In hypertensive rats, both reduce plasma renin activity (PRA) and heart rate but show minimal antihypertensive effects in established hypertension .

- Hemodynamics: Acute administration of both reduces cardiac output, but long-term this compound use normalizes cardiac output by reducing peripheral resistance, whereas propranolol maintains elevated resistance .

- Propranolol exhibits stronger inhibition of myocardial Na+/K+-ATPase (IC₅₀: 1.03 mM) compared to this compound (IC₅₀: 0.80 mM), correlating with higher arrhythmogenic risk .

Table 1: Key Differences Between this compound and Propranolol

This compound vs. Metoprolol

- Efficacy: this compound (60–120 mg/day) significantly lowers resting blood pressure compared to metoprolol (100–200 mg/day), with three patients unresponsive to metoprolol achieving control with this compound .

- Hemodynamics: Both reduce cardiac output via heart rate reduction, but this compound’s ISA prevents rebound tachycardia upon withdrawal, a risk with metoprolol .

- Receptor Selectivity: Metoprolol is cardioselective (beta-1), while this compound non-selectively blocks beta-1/beta-2 receptors but partially agonizes vascular beta-2 receptors to reduce resistance .

Table 2: this compound vs. Metoprolol in Hypertension Management

| Parameter | This compound | Metoprolol |

|---|---|---|

| Resting BP Reduction | Superior (P < 0.05) | Moderate |

| Receptor Selectivity | Non-selective with ISA | Beta-1 selective |

| Rebound Tachycardia | Absent | Observed |

This compound vs. Atenolol

- Clinical Use: Atenolol (50–100 mg/day) is equally effective as this compound in lowering blood pressure but lacks ISA, leading to higher peripheral resistance .

This compound Derivatives and Structural Modifications

- Fluorinated this compound derivatives exhibit enhanced antifibrillatory activity, surpassing propranolol in potency (order: fluorinated this compound > propranolol > this compound) .

Biological Activity

Indenolol is a beta-adrenergic blocker that has been studied for its antihypertensive properties and other biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and clinical findings.

Chemical and Pharmacological Profile

- Chemical Formula : C₁₅H₂₁NO₂

- Molecular Weight : 247.33 g/mol

- Drug Class : Non-selective beta-adrenergic antagonist

This compound has been classified as a non-selective beta-blocker, meaning it affects both β₁ and β₂ adrenergic receptors. This dual action influences cardiovascular responses, particularly in managing hypertension.

This compound functions primarily by blocking the action of catecholamines (such as adrenaline) on beta receptors. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately resulting in decreased blood pressure. The drug also exhibits intrinsic sympathomimetic activity, which may contribute to its unique profile compared to other beta-blockers .

Antihypertensive Effects

Several studies have evaluated the efficacy of this compound in lowering blood pressure:

- Comparative Study with Metoprolol :

- Dose-Dependent Response :

- Long-term Efficacy :

Pharmacokinetics

This compound is absorbed well from the gastrointestinal tract, with peak plasma concentrations occurring within one hour after oral administration. The drug undergoes hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which influences its pharmacokinetic profile and potential drug interactions .

Side Effects and Tolerability

This compound is generally well-tolerated; however, common side effects may include fatigue, dizziness, and bradycardia. Unlike some other beta-blockers, it does not significantly impair adrenergic reflexes during stress tests .

Summary of Research Findings

| Study Type | Findings |

|---|---|

| Crossover Study | This compound more effective than metoprolol in reducing blood pressure (P < 0.05) |

| Dose-Response Study | Maximum BP reduction: 26 mm Hg systolic, 17 mm Hg diastolic at doses of 30-120 mg |

| Systematic Review | Average BP reduction: -10/-8 mm Hg for non-selective beta-blockers |

Q & A

Basic Research Questions

Q. How to design a preclinical study evaluating Indenolol’s cardiovascular efficacy?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding studies using radioligand displacement) to quantify β-adrenergic receptor affinity. Transition to in vivo models (e.g., hypertensive rodent models) with controlled variables: dose-response relationships, heart rate monitoring, and blood pressure measurements. Include negative controls (e.g., saline) and positive controls (e.g., established β-blockers like atenolol). Use randomized block designs to minimize bias .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacological data?

- Methodological Answer : For dose-response curves, apply nonlinear regression models (e.g., log-dose vs. effect). Use Student’s t-test or ANOVA for group comparisons, ensuring error bars represent standard deviation (SD) or standard error (SEM). For time-series data (e.g., blood pressure changes), employ repeated-measures ANOVA. Validate assumptions (normality, homogeneity of variance) before analysis .

Q. How to ensure methodological validity in this compound toxicity studies?

- Methodological Answer : Follow ICH M7 guidelines for impurity assessment by comparing this compound’s structure-activity relationships (SAR) with known genotoxic analogs. Use Ames tests for mutagenicity screening. In acute toxicity studies, apply OECD guidelines: escalate doses in rodents, monitor mortality, and conduct histopathological analyses. Include positive controls (e.g., N-ethyl-N-nitrosourea) and blinded data interpretation to reduce bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported metabolic pathways across studies?

- Methodological Answer : Conduct a scoping review to map discrepancies (e.g., cytochrome P450 isoforms involved). Use PRISMA-ScR guidelines to systematically extract data from preclinical and clinical studies. Perform in vitro microsomal assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to validate metabolic pathways. Cross-reference findings with pharmacokinetic models (e.g., compartmental analysis) .

Q. What frameworks integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq of cardiac tissues) and proteomics (LC-MS/MS) to identify downstream targets. Use bioinformatics tools (e.g., STRING-DB) for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 knockout models of candidate genes. Apply the FINER criteria to ensure the research question is feasible, novel, and ethically aligned .

Q. How to optimize this compound’s synthetic route for high-purity batches in experimental studies?

- Methodological Answer : Employ DoE (Design of Experiments) to test reaction parameters (temperature, catalysts). Monitor intermediates via HPLC-UV and confirm final structure with NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Use QSAR models to predict impurities and refine crystallization conditions. Purity thresholds should exceed 99.5% for pharmacological assays .

Q. What longitudinal study designs assess this compound’s chronic effects on cardiovascular remodeling?

- Methodological Answer : Implement a 12-month cohort study in animal models with echocardiography endpoints (e.g., left ventricular mass index). Use mixed-effects models to account for individual variability. Include sham-operated controls and blinded endpoint adjudication. For translational relevance, correlate findings with human biomarker data (e.g., NT-proBNP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.